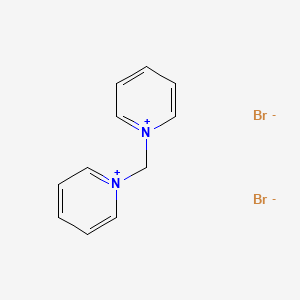
Pyridinium, 1,1'-methylenebis-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1,1'-methylenebis-, dibromide is a chemical compound with the molecular formula C₁₁H₁₂Br₂N₂. It is known for its unique structure, which consists of two pyridinium rings connected by a methylene bridge, with two bromide ions as counterions. This compound is often used in various chemical and biological research applications due to its interesting properties and reactivity.
Vorbereitungsmethoden
The synthesis of Pyridinium, 1,1'-methylenebis-, dibromide typically involves the reaction of pyridine with dibromomethane. The reaction conditions usually include:
Reactants: Pyridine (C₅H₅N) and dibromomethane (CH₂Br₂)
Solvent: Anhydrous acetonitrile or another suitable solvent
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete reaction
The reaction proceeds via the formation of a methylene bridge between the two pyridinium rings, resulting in the formation of the desired dibromide salt.
Analyse Chemischer Reaktionen
Pyridinium, 1,1'-methylenebis-, dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles, such as chloride or iodide ions, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the pyridinium rings can be reduced to pyridine or oxidized to N-oxide derivatives.
Complex Formation: It can form complexes with metal ions, which can be useful in coordination chemistry and catalysis.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents depending on the desired reaction.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 1,1'-methylenebis-, dibromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of Pyridinium, 1,1'-methylenebis-, dibromide involves its interaction with molecular targets such as enzymes, receptors, or microbial cell membranes. The compound’s pyridinium rings can interact with negatively charged sites on proteins or cell membranes, leading to disruption of normal cellular functions. Additionally, its ability to form complexes with metal ions can enhance its reactivity and specificity in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Pyridinium, 1,1'-methylenebis-, dibromide can be compared with other similar compounds, such as:
1,1’-Methylenebispyridinium Chloride: Similar structure but with chloride ions instead of bromide ions.
N,N’-Methylenedipyridinium Iodide: Similar structure but with iodide ions.
1,1’-Bis(pyridinium)ethane Dibromide: Similar structure but with an ethylene bridge instead of a methylene bridge.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable complexes with metal ions, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
1-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;dibromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.2BrH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1-10H,11H2;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGVQBOYAXZTED-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C[N+]2=CC=CC=C2.[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543605 |
Source


|
| Record name | 1,1'-Methylenedi(pyridin-1-ium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40032-49-3 |
Source


|
| Record name | 1,1'-Methylenedi(pyridin-1-ium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (2Z)-2-cyano-3-[(methylcarbamoyl)amino]prop-2-enoate](/img/structure/B7777758.png)

![6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B7777766.png)

![1,3,4,4-Tetramethyl-5-[(E)-2-(3-nitrophenyl)ethenyl]-4H-pyrazol-1-ium iodide](/img/structure/B7777776.png)

![3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B7777820.png)




![1-[(Z)-(1-Phenylethylidene)amino]pyridin-1-ium tetrafluoroborate](/img/structure/B7777864.png)
